Carviolin

説明

Carviolin is a compound isolated from the mycelia of the ascomycete Neobulgaria pura . It inhibits the formation of appressoria in germinating conidia of Magnaporthe grisea on an inductive (hydrophobic) surface . Carviolin exhibits moderate cytotoxicity, but no antifungal, antibacterial, or phytotoxic activities .

Synthesis Analysis

Carviolin is produced by the fungus Streptomyces iranensis. Analyses of HPLC–MS, HR-MS, and MS/MS spectra indicated that this fungal isolate produces carviolin in the presence of S. iranensis WT but not in the presence of the ΔazlH mutant strain .Molecular Structure Analysis

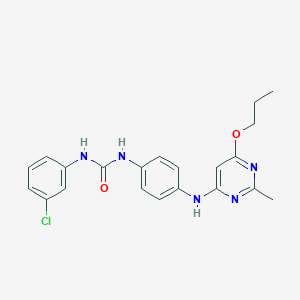

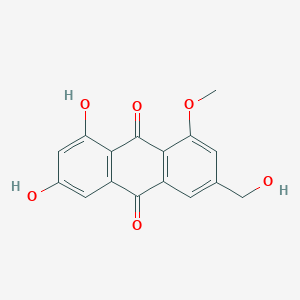

Carviolin has a molecular formula of C16H12O6 . Its IUPAC name is 1,3-dihydroxy-6-(hydroxymethyl)-8-methoxyanthracene-9,10-dione . The molecular weight of Carviolin is 300.26 g/mol .Chemical Reactions Analysis

Carviolin is an anthraquinone fungal metabolite found in Z. longicaudata with immunosuppressive and antitrypanosomal activities .Physical And Chemical Properties Analysis

Carviolin has a molecular weight of 300.26 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 6 . The topological polar surface area of Carviolin is 104 Ų .科学的研究の応用

Inhibition of Appressoria Formation

Carviolin has been identified as an inhibitor of the formation of appressoria in germinating conidia of Magnaporthe grisea . This application is significant in the study of plant pathology and mycology, as appressoria are specialized structures that fungi use to infect host plants. By inhibiting these structures, researchers can better understand the mechanisms of fungal infection and potentially develop strategies to protect crops from diseases.

Cytotoxicity Studies

Although Carviolin does not exhibit antifungal, antibacterial, or phytotoxic activities, it has shown moderate cytotoxic effects . This property makes it a candidate for research in cytotoxicity studies, where scientists can explore its effects on different cell lines, understand its mechanism of action, and evaluate its potential as a therapeutic agent.

Synthetic Chemistry

The structure of Carviolin, which includes quinones, anthraquinones, and polyphenols, presents an interesting challenge for synthetic chemists . The synthesis of Carviolin can help in developing new methodologies and in the synthesis of structurally related compounds with diverse biological activities.

Environmental Science

Given that Carviolin is isolated from the mycelia of the ascomycete Neobulgaria pura, it can be used in environmental science research to study the role of secondary metabolites in microorganisms . This can lead to a better understanding of microbial ecology and the discovery of new compounds with environmental significance.

Analytical Chemistry

The mass spectrum of Carviolin provides valuable information for analytical chemists . It can be used as a reference standard in mass spectrometry studies to identify and quantify similar compounds in complex mixtures, which is crucial in fields like metabolomics and environmental analysis.

将来の方向性

作用機序

Target of Action

Carviolin is an anthraquinone fungal metabolite that has been found in Zopfiella longicaudata . It primarily targets mouse splenocytes and Trypanosoma brucei . The compound inhibits the proliferation of mouse splenocytes induced by LPS or concanavalin A . It also shows activity against Trypanosoma brucei .

Mode of Action

Carviolin interacts with its targets by inhibiting their proliferation. Specifically, it inhibits LPS- or concanavalin A-induced proliferation of mouse splenocytes . It is also active against Trypanosoma brucei

Biochemical Pathways

It is known that carviolin inhibits the formation of appressoria in germinating conidia of magnaporthe grisea on inductive (hydrophobic) surface . This suggests that Carviolin may affect the biochemical pathways related to the growth and development of these organisms.

Result of Action

The result of Carviolin’s action is the inhibition of proliferation in its targets. In the case of mouse splenocytes, Carviolin inhibits their proliferation induced by LPS or concanavalin A . For Trypanosoma brucei, Carviolin shows activity against this organism . Additionally, Carviolin inhibits the formation of appressoria in germinating conidia of Magnaporthe grisea on inductive (hydrophobic) surface .

Action Environment

The environment can influence the action, efficacy, and stability of Carviolin. For instance, Carviolin inhibits the formation of appressoria in germinating conidia of Magnaporthe grisea on inductive (hydrophobic) surface . This suggests that the hydrophobicity of the environment may influence the action of Carviolin.

特性

IUPAC Name |

1,3-dihydroxy-6-(hydroxymethyl)-8-methoxyanthracene-9,10-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c1-22-12-3-7(6-17)2-9-14(12)16(21)13-10(15(9)20)4-8(18)5-11(13)19/h2-5,17-19H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNMZBRJAWRIJII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3O)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801345938 | |

| Record name | Carviolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801345938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

478-35-3 | |

| Record name | Carviolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801345938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is carviolin and where is it found?

A1: Carviolin, also known as roseo-purpurin, is a natural anthraquinone pigment. It was first isolated from the fungus Penicillium carmino-violaceum []. Since then, it has been found in other fungal species like Zopfiella longicaudata, Neobulgaria pura, and Penicillium dravuni [, , ]. Interestingly, Penicillium dravuni was found inhabiting the alga Dictyosphaeria versluyii, highlighting the potential of marine-derived fungi as sources of novel compounds [].

Q2: What is the molecular formula and weight of carviolin?

A2: Carviolin has a molecular formula of C16H12O6 and a molecular weight of 300.26 g/mol [].

Q3: Has the structure of carviolin been confirmed, and how?

A5: Yes, the structure of carviolin has been elucidated through various spectroscopic techniques including nuclear magnetic resonance (NMR) and mass spectrometry, as well as by comparison with known standards [, , , ]. Early studies established that carviolin is a methyl ether of ω-hydroxyemodin [].

Q4: Have any derivatives of carviolin been identified, and what are their activities?

A6: Yes, a new derivative named ω-acetylcarviolin was isolated from Zopfiella longicaudata and was also found to possess moderate immunosuppressive activity []. This finding suggests that modifications to the carviolin structure can influence its biological activity. Further research on carviolin derivatives could help elucidate structure-activity relationships and potentially lead to the development of more potent or selective compounds.

Q5: Are there any known methods for detecting and quantifying carviolin?

A7: While specific analytical methods for carviolin haven't been extensively detailed in the provided research, its isolation and purification have been achieved using techniques like column chromatography and high-performance liquid chromatography (HPLC) [, , ]. Characterization typically involves spectroscopic methods like NMR and mass spectrometry [, , ]. Further development and validation of analytical methods for carviolin would be beneficial to accurately quantify its presence in various matrices, assess its production in different fungal species, and evaluate its potential applications in various fields.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-N-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2929598.png)

![N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-N-(3-methylphenyl)-4-phenylbenzamide](/img/structure/B2929599.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-phenoxybenzenesulfonamide](/img/structure/B2929600.png)

![6-acetyl-2-[(4-oxochromene-3-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2929602.png)

![2-cyano-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B2929604.png)

![Imidazo[1,2-a]pyridin-6-amine dihydrochloride](/img/structure/B2929610.png)

![N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2929612.png)